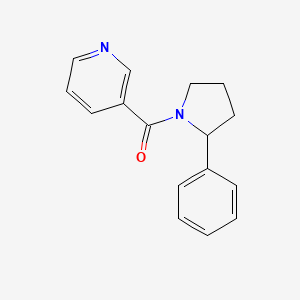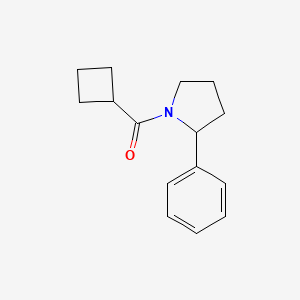
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide, also known as ACC or ML277, is a small molecule inhibitor that targets the voltage-gated potassium channel Kv7.2/7.3. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cancer.
Mécanisme D'action
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide acts as a selective inhibitor of Kv7.2/7.3 channels, which are important regulators of neuronal excitability. These channels play a crucial role in controlling the firing of action potentials in neurons, and their dysfunction has been implicated in several neurological disorders. By inhibiting Kv7.2/7.3 channels, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide reduces neuronal excitability and can prevent the development of seizures and neuropathic pain.
Biochemical and Physiological Effects:
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on neuronal excitability, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and neuropathic pain. N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of Kv7.2/7.3 channels, which allows for precise manipulation of neuronal excitability. Additionally, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a useful tool for in vivo studies. However, there are also some limitations to the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in lab experiments. For example, it may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of Kv7.2/7.3 channels. Additionally, there is growing interest in the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide as a potential therapeutic agent for the treatment of epilepsy and neuropathic pain. Further studies are needed to determine the safety and efficacy of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in humans, and to identify potential side effects and drug interactions. Finally, there is also interest in exploring the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in cancer research, as Kv7.2/7.3 channels have been implicated in the development and progression of certain types of cancer.
Méthodes De Synthèse
The synthesis of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide involves several steps, including the reaction of 4-acetamido-3-chlorophenylmagnesium bromide with 2-methylcyclopropanecarboxylic acid chloride, followed by the hydrolysis of the resulting intermediate. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been widely used in scientific research to study the role of Kv7.2/7.3 channels in various diseases. Several studies have shown that N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide can effectively inhibit the activity of Kv7.2/7.3 channels, leading to the suppression of seizures in animal models of epilepsy. Additionally, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.
Propriétés
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-7-5-10(7)13(18)16-9-3-4-12(11(14)6-9)15-8(2)17/h3-4,6-7,10H,5H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJYEGISYFGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
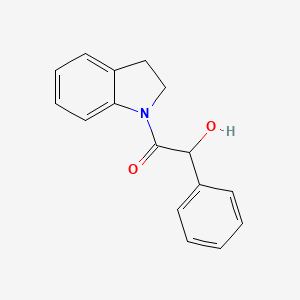

methanone](/img/structure/B7492339.png)
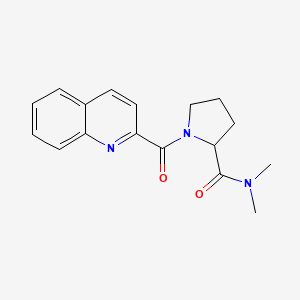
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)

![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
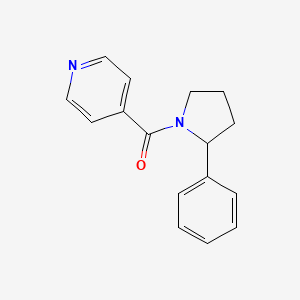
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
